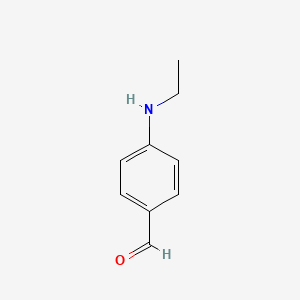

4-(Ethylamino)benzaldehyde

描述

Contextualization within Amino-Substituted Benzaldehyde (B42025) Chemistry

4-(Ethylamino)benzaldehyde belongs to the class of benzaldehydes, which are aromatic aldehydes. nih.govnih.gov The presence of an amino group at the fourth (para) position of the benzaldehyde ring classifies it as an amino-substituted benzaldehyde. This substitution pattern is crucial as the amino group is an electron-donating group, which influences the reactivity of the aldehyde functional group and the aromatic ring.

The broader family of amino-substituted benzaldehydes includes well-studied compounds like 4-(dimethylamino)benzaldehyde (B131446) (DMAB) and 4-(diethylamino)benzaldehyde (B91989) (DEAB). nih.govnih.gov DMAB is known for its use as a reagent in the Ehrlich test for indoles and has applications in the synthesis of dyes and pigments. globalresearchonline.netsarex.com DEAB and its analogs have been extensively investigated for their role as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in various physiological processes and diseases. acs.orgnih.gov this compound, with its single ethyl group on the amine, presents a unique electronic and steric profile compared to its dimethyl and diethyl counterparts, offering a different level of reactivity and interaction with biological targets.

The reactivity of the aldehyde group in these compounds allows for a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of Schiff bases with amines. orientjchem.org These reactions are fundamental to their use as intermediates in the synthesis of more complex molecules.

Significance and Scope of Research on this compound and its Analogs

The significance of this compound and its analogs spans several areas of chemical and biomedical research. They serve as crucial intermediates in the synthesis of a wide array of organic molecules, including dyes, pharmaceuticals, and materials for optical applications. alfa-chemical.com

In the field of medicinal chemistry, analogs of this compound are being explored for their potential therapeutic properties. For instance, derivatives of 4-(diethylamino)benzaldehyde have been synthesized and evaluated for their inhibitory activity against aldehyde dehydrogenase (ALDH) isoforms, which are overexpressed in certain cancer cells. acs.orgnih.gov Research has shown that modifying the alkyl groups on the amino substituent can lead to analogs with increased potency and selectivity. nih.gov For example, 4-(dipropylamino)benzaldehyde (B1213418) has demonstrated greater potency than DEAB in some studies. nih.gov

The unique electronic properties of these compounds, stemming from the interaction between the electron-donating amino group and the electron-withdrawing aldehyde group, make them interesting candidates for the development of fluorescent probes and nonlinear optical materials. chemicalbook.comsci-hub.se The synthesis of various analogs, such as those with extended conjugation or different substitution patterns, allows for the fine-tuning of their photophysical properties. researchgate.net

Furthermore, the versatility of this compound and its relatives as chemical intermediates is highlighted by their use in the synthesis of complex heterocyclic compounds and polymers. chemicalbook.comsathyabama.ac.in For example, they are used to create chalcone (B49325) dyes with potential applications in dye-sensitized solar cells and as precursors for hydrazone derivatives with potential biological activities. sathyabama.ac.inacs.org The development of efficient and environmentally friendly synthetic methods for these compounds, such as those utilizing ionic liquids, is an active area of research. google.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C9H11NO | 149.19 | Secondary amine substituent. nih.gov |

| 4-(Dimethylamino)benzaldehyde | C9H11NO | 149.19 | Tertiary amine with two methyl groups, used as Ehrlich's reagent. nih.gov |

| 4-(Diethylamino)benzaldehyde | C11H15NO | 177.24 | Tertiary amine with two ethyl groups, known ALDH inhibitor. nih.gov |

| 4-[Ethyl(methyl)amino]benzaldehyde | C10H13NO | 163.22 | Tertiary amine with one ethyl and one methyl group. sigmaaldrich.com |

| 4-(Dipropylamino)benzaldehyde | C13H19NO | 206.15 | Tertiary amine with two propyl groups, potent ALDH inhibitor. nih.gov |

| 4-[N,N-Bis(2-chloroethyl)amino]benzaldehyde | C11H13Cl2NO | 246.13 | Contains two 2-chloroethyl groups, used in synthesis of bioactive compounds. sathyabama.ac.inacs.org |

| 4-(N-Ethyl-2-cyanoethylamino)benzaldehyde | C12H14N2O | 202.25 | Intermediate in the synthesis of cationic dyes. alfa-chemical.com |

| 4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde | C10H13NO2 | 179.22 | Used in the synthesis of electro-optic materials. chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

4-(ethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-10-9-5-3-8(7-11)4-6-9/h3-7,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGRAELMPIMNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507763 | |

| Record name | 4-(Ethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79865-89-7 | |

| Record name | 4-(Ethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Ethylamino Benzaldehyde

Carbonyl Group Reactivity

The aldehyde functional group is defined by a carbonyl center (a carbon double-bonded to an oxygen), which is highly polarized. The carbon atom bears a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. libretexts.orglibretexts.org

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. jetir.org This reaction is a reversible process that involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. nih.gov The initial addition yields an unstable tetrahedral intermediate called a carbinolamine, which then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the Schiff base. nih.govnih.gov

The general mechanism proceeds in three reversible steps:

Nucleophilic attack: The lone pair of electrons on the primary amine's nitrogen attacks the carbonyl carbon.

Proton transfer: An intramolecular proton transfer occurs, forming the neutral carbinolamine intermediate.

Dehydration: The hydroxyl group is protonated and eliminated as water, resulting in the formation of the imine (Schiff base). nih.gov

Aromatic aldehydes, such as 4-(Ethylamino)benzaldehyde, readily undergo this reaction. The resulting Schiff bases are often stabilized by conjugation between the newly formed imine bond and the aromatic ring. youtube.com

| Reactant Amine | Reaction Conditions | Product (Schiff Base) |

| Aniline (B41778) | Ethanol (B145695), reflux | N-(4-(ethylamino)benzylidene)aniline |

| p-Toluidine | Acetic acid catalyst | N-(4-(ethylamino)benzylidene)-4-methylaniline |

| 2-Aminopyridine | Methanol (B129727) | N-(4-(ethylamino)benzylidene)pyridin-2-amine |

Similar to the reaction with primary amines, this compound can react with hydrazine (B178648) and its derivatives (such as 2,4-dinitrophenylhydrazine) in a condensation reaction to form hydrazones. mdpi.comuobaghdad.edu.iq Hydrazones are a class of organic compounds containing the R₁R₂C=NNR₃R₄ structure. The reaction mechanism is analogous to Schiff base formation, involving nucleophilic addition to the carbonyl group followed by dehydration. uobaghdad.edu.iq These reactions are fundamental in synthetic chemistry for creating C-N bonds and are often used to synthesize heterocyclic compounds and other complex molecules. mdpi.comresearchgate.net

| Hydrazine Derivative | Reaction Conditions | Product (Hydrazone) |

| Hydrazine (H₂NNH₂) | Ethanol, acid catalyst | This compound hydrazone |

| Phenylhydrazine (B124118) | Mild heating | 1-(4-(ethylamino)benzylidene)-2-phenylhydrazine |

| 2,4-Dinitrophenylhydrazine | Acidic medium (e.g., H₂SO₄/Ethanol) | 1-(4-(ethylamino)benzylidene)-2-(2,4-dinitrophenyl)hydrazine |

The classic aldol (B89426) condensation involves the reaction of an enol or enolate ion with a carbonyl compound. libretexts.org A critical requirement for a molecule to act as the nucleophilic partner (the enolate) in an aldol reaction is the presence of at least one alpha-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group). libretexts.org

This compound, like benzaldehyde (B42025) itself, lacks alpha-hydrogens and therefore cannot form an enolate and cannot undergo a self-aldol condensation. azom.com However, it can act as the electrophilic partner in a mixed or "crossed" aldol condensation with an aldehyde or ketone that does possess alpha-hydrogens. This specific type of crossed aldol reaction between an aromatic aldehyde and an enolizable ketone or aldehyde is known as the Claisen-Schmidt condensation . libretexts.org In this reaction, a base removes an alpha-hydrogen from the enolizable partner to form an enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound typically dehydrates readily, especially with heating, to yield a highly conjugated α,β-unsaturated ketone or aldehyde. libretexts.orgyoutube.com

| Enolizable Partner | Base/Conditions | Final Product (α,β-Unsaturated Carbonyl) |

| Acetone | NaOH, Ethanol | 4-(4-(Ethylamino)phenyl)but-3-en-2-one |

| Acetophenone | NaOH, heat | 1-(4-(Ethylamino)phenyl)-3-phenylprop-2-en-1-one (a chalcone) |

| Acetaldehyde (B116499) | Base | 3-(4-(Ethylamino)phenyl)acrylaldehyde |

The nucleophilic addition reaction is a fundamental process for aldehydes and ketones. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. pressbooks.pub

While aromatic aldehydes like this compound are generally reactive, they can be slightly less so than aliphatic aldehydes. This reduced reactivity is due to the electron-donating resonance effect of the aromatic ring, which makes the carbonyl carbon less electrophilic. libretexts.orgpressbooks.pub Nevertheless, strong nucleophiles readily add to the carbonyl group.

Examples of Nucleophilic Addition:

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles that attack the carbonyl carbon. The reaction of this compound with a Grignard reagent, followed by an acidic workup, produces a secondary alcohol. youtube.com

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the carbonyl group forms a cyanohydrin, a molecule containing both a nitrile (-C≡N) and a hydroxyl (-OH) group attached to the same carbon. pressbooks.pub

| Nucleophile/Reagent | Intermediate | Final Product |

| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Tetrahedral alkoxide | 1-(4-(Ethylamino)phenyl)ethanol |

| Sodium cyanide (NaCN), then H⁺ | Alkoxide intermediate | 2-Hydroxy-2-(4-(ethylamino)phenyl)acetonitrile |

| Sodium borohydride (B1222165) (NaBH₄), then H₃O⁺ | Alkoxide intermediate | (4-(Ethylamino)phenyl)methanol |

Aromatic Ring Functionalization

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.comyoutube.com The rate and position of this substitution are heavily influenced by the substituent groups already present on the ring. libretexts.org These groups can be classified as either activating (electron-donating) or deactivating (electron-withdrawing). total-synthesis.com

In this compound, two substituents are present:

-NHCH₂CH₃ (Ethylamino group): This is a powerful activating group . The nitrogen atom has a lone pair of electrons that it can donate into the benzene (B151609) ring through resonance. This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This resonance effect is strongest at the ortho and para positions relative to the amino group. Therefore, the ethylamino group is a strong ortho, para-director. dalalinstitute.com

-CHO (Aldehyde group): This is a deactivating group . The carbonyl group is strongly electron-withdrawing due to both inductive effects and resonance. It pulls electron density out of the ring, making it less nucleophilic and less reactive towards electrophiles. Deactivating groups generally direct incoming electrophiles to the meta position. libretexts.org

When both an activating and a deactivating group are present on the same ring, the directing effect of the more powerful activating group dominates. In the case of this compound, the potent activating and ortho, para-directing effect of the ethylamino group will determine the position of substitution. The incoming electrophile will be directed to the positions ortho to the ethylamino group (which correspond to C-3 and C-5, meta to the aldehyde group).

Aminic Nitrogen Reactivity

The secondary amine functionality in this compound is a key site for chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The lone pair of electrons on the nitrogen atom of the ethylamino group makes it nucleophilic and thus susceptible to reactions with various electrophiles.

Alkylation: The nitrogen can be alkylated to form a tertiary amine. nju.edu.cn For instance, reaction with an alkyl halide (e.g., methyl iodide) would yield 4-(ethyl(methyl)amino)benzaldehyde. However, studies on the alkylation of similar 4-(dialkylamino)benzaldehydes with potent alkylating agents like trialkyloxonium tetrafluoroborates (Meerwein reagents) have shown that the site of alkylation (N vs. O of the carbonyl group) can be reagent-dependent. researchgate.netmdpi.com While methylation with trimethyloxonium (B1219515) tetrafluoroborate (B81430) tends to occur at the nitrogen atom, ethylation with triethyloxonium (B8711484) tetrafluoroborate can selectively happen at the carbonyl oxygen. researchgate.netmdpi.com

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base would lead to the formation of an N-aryl, N-alkyl amide. This transformation introduces an amide functional group, which can significantly alter the electronic and steric properties of the molecule.

Reductive Amination: The secondary amine can undergo further reaction with another aldehyde or ketone in the presence of a reducing agent to form a tertiary amine. nih.gov This process, known as reductive amination, is a powerful tool for building more complex amine structures. nih.gov

| Reaction Type | Reagent Example | Functional Group Formed |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Reductive Amination | Acetone, NaBH₃CN | Tertiary Amine |

While this compound itself is not a primary ligand for metal complexation, it serves as a valuable precursor for synthesizing ligands, most notably through the formation of Schiff bases. The condensation of the aldehyde group with a primary amine introduces an imine (-C=N-) functionality, which, often in conjunction with other nearby donor atoms (like a hydroxyl or another amino group from the condensing amine), creates a chelating environment suitable for coordinating with metal ions.

Schiff bases derived from substituted benzaldehydes are well-known to form stable complexes with a variety of transition metals, including but not limited to Cu(II), Co(II), Ni(II), and Zn(II). biointerfaceresearch.comjournalajacr.com The nitrogen atom of the imine group and another donor atom from the amine part of the Schiff base ligand typically coordinate to the metal center. For example, a Schiff base formed from this compound and an aminophenol could act as a bidentate ligand, coordinating through the imine nitrogen and the phenolic oxygen. ekb.eg

The formation of these metal complexes can lead to compounds with interesting properties, such as enhanced biological activity compared to the free ligands. journalajacr.com The geometry of the resulting metal complex (e.g., square planar, tetrahedral, octahedral) is dependent on the metal ion, its oxidation state, and the nature of the Schiff base ligand. journalajacr.com

Specific Named Reactions Involving Benzaldehyde Scaffolds

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond, typically between an arylboronic acid and an amine or an alcohol. wikipedia.org As this compound is a secondary amine, it is a suitable substrate for N-arylation via the Chan-Lam coupling.

In this reaction, this compound would react with an arylboronic acid in the presence of a copper catalyst (commonly Cu(OAc)₂) and a base, often in the presence of air (oxygen acts as the oxidant). wikipedia.orgorganic-chemistry.org This would result in the formation of a tertiary amine, specifically a diaryl ethyl amine derivative. The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.orgalfa-chemistry.com

The general mechanism involves the formation of a copper-aryl complex, which then coordinates with the amine. wikipedia.org A subsequent reductive elimination step forms the desired C-N bond and regenerates a reduced form of the copper catalyst, which is then re-oxidized to complete the catalytic cycle. st-andrews.ac.uk

General Reaction Scheme for Chan-Lam Coupling: Ar-B(OH)₂ + R₂NH --(Cu(II) catalyst, Base, Oxidant)--> Ar-NR₂ + B(OH)₃

In the context of this compound: Phenylboronic acid + this compound --(Cu(OAc)₂, Pyridine (B92270), Air)--> 4-(N-ethyl-N-phenylamino)benzaldehyde

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to the corresponding alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orgbyjus.com This reaction is particularly effective for aryl-alkyl ketones and also works for aldehydes that are stable under strongly acidic conditions. annamalaiuniversity.ac.inorganic-chemistry.org

Applying the Clemmensen reduction to this compound would target the aldehyde functional group, aiming to reduce it to a methyl group. The expected product would be 4-ethyl-N-ethylaniline.

Reaction: this compound --(Zn(Hg), conc. HCl)--> 4-Ethyl-N-ethylaniline

Complex Metal Hydride Reductions

The aldehyde functional group in this compound is readily reduced to a primary alcohol by complex metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon.

Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones. The reduction of this compound with NaBH₄ is typically carried out in a protic solvent like methanol or ethanol at room temperature. The reaction proceeds efficiently to yield 4-(ethylamino)benzyl alcohol. Studies on the reduction of similar substituted benzaldehydes have shown that electron-donating groups on the aromatic ring can slightly decrease the rate of reduction due to the partial donation of electron density to the carbonyl carbon, making it less electrophilic. However, the reduction is generally high-yielding. For instance, the reduction of various aldehydes to their corresponding alcohols using sodium borohydride often results in yields between 71% and 96%. googleapis.comscispace.com

Lithium aluminum hydride is a much stronger reducing agent and will also convert the aldehyde to the corresponding primary alcohol. Due to its high reactivity, the reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). While LiAlH₄ is capable of reducing a wider range of functional groups compared to NaBH₄, for the selective reduction of the aldehyde in this compound, the milder NaBH₄ is generally preferred for its operational simplicity and safety.

Table 1: Complex Metal Hydride Reduction of this compound

| Reagent | Solvent | Product | Typical Yield |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 4-(Ethylamino)benzyl alcohol | High |

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a method for the synthesis of epoxides from aldehydes and ketones using sulfur ylides. researchgate.netwikipedia.org In the case of this compound, reaction with a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, would yield 2-(4-(ethylamino)phenyl)oxirane.

The reaction is initiated by the nucleophilic attack of the sulfur ylide on the carbonyl carbon of the aldehyde. This is followed by an intramolecular nucleophilic substitution, where the resulting alkoxide displaces the sulfur species to form the three-membered epoxide ring. The choice between dimethylsulfonium methylide and dimethyloxosulfonium methylide can influence the stereochemical outcome and reactivity, particularly with α,β-unsaturated carbonyls. For a simple aromatic aldehyde like this compound, both ylides are expected to produce the corresponding epoxide. The electron-donating nature of the ethylamino group increases the electron density on the carbonyl oxygen, which may influence the rate of the initial nucleophilic attack. While specific studies on this compound in this reaction are not prevalent, the general applicability of the Corey-Chaykovsky reaction to a wide range of aldehydes suggests that this transformation is feasible. organic-chemistry.orgmdpi.com

Table 2: Corey-Chaykovsky Reaction of this compound

| Sulfur Ylide | Product |

|---|---|

| Dimethylsulfonium methylide | 2-(4-(Ethylamino)phenyl)oxirane |

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process for the conversion of an aldehyde into a terminal alkyne, effectively achieving a one-carbon homologation. chem-station.comjsynthchem.comwikipedia.org This reaction, when applied to this compound, would first produce 1-(2,2-dibromovinyl)-4-(ethylamino)benzene, which is then treated with a strong base to yield 1-ethynyl-4-(ethylamino)benzene.

The first step involves the reaction of the aldehyde with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide. alfa-chemistry.com This step is analogous to a Wittig reaction and forms the gem-dibromoalkene. The electron-rich nature of the this compound substrate is expected to facilitate the initial nucleophilic attack of the ylide.

In the second step, the resulting dibromoalkene is treated with two equivalents of a strong base, typically an alkyllithium reagent like n-butyllithium. The base first eliminates one equivalent of hydrogen bromide to form a bromoalkyne, which then undergoes a lithium-halogen exchange followed by elimination or rearrangement to afford the terminal alkyne upon aqueous workup. organic-chemistry.orgyoutube.com This method is particularly valuable for synthesizing terminal alkynes from aldehydes and has been widely applied in the synthesis of complex natural products. nih.gov

Table 3: Corey-Fuchs Reaction of this compound

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | PPh₃, CBr₄ | 1-(2,2-Dibromovinyl)-4-(ethylamino)benzene |

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. researchgate.netwikipedia.orgbyjus.com To utilize this compound in this synthesis, it would first need to be converted into a suitable precursor. A plausible route would involve the reaction of 4-aminophenylhydrazine with a carbonyl compound to form a hydrazone, which could then undergo cyclization.

Alternatively, and more directly related to the reactivity of the aldehyde, this compound can be condensed with a phenylhydrazine to form the corresponding phenylhydrazone. For example, reaction with phenylhydrazine would yield N'-((4-(ethylamino)phenyl)methylene)phenylhydrazine. This hydrazone, upon treatment with a Brønsted or Lewis acid catalyst, would undergo a chem-station.comchem-station.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to produce a substituted indole. alfa-chemistry.comnih.gov In this specific case, the product would be 2-(4-(ethylamino)phenyl)-1H-indole.

The presence of the electron-donating ethylamino group on the benzaldehyde-derived portion of the hydrazone can influence the electronic properties of the intermediate enehydrazine and affect the rate of the key sigmatropic rearrangement step. The synthesis of various substituted indoles via this method is well-documented, highlighting its versatility. ijarsct.co.innih.govorganic-chemistry.org

Table 4: Fischer Indole Synthesis Involving a this compound Derivative

| Phenylhydrazine Reactant | Aldehyde Reactant | Intermediate Hydrazone | Final Indole Product |

|---|

Friedel-Crafts Reaction

The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring. Due to the presence of the basic nitrogen atom in the ethylamino group, the direct Friedel-Crafts reaction on this compound is problematic. The Lewis acid catalyst required for the reaction (e.g., AlCl₃) would preferentially coordinate with the lone pair of electrons on the nitrogen atom, deactivating the ring towards electrophilic substitution. quora.comresearchgate.net

However, Friedel-Crafts acylation of N-acylated aniline derivatives is a known process. googleapis.com If the nitrogen of this compound were protected, for instance as an amide, the Friedel-Crafts acylation could potentially proceed. The directing effects of the protected amino group and the aldehyde would then determine the position of acylation. Given that both are ortho, para-directing (with the aldehyde being deactivating), the outcome would depend on the specific reaction conditions.

Intramolecular Friedel-Crafts reactions are also a possibility if a suitable side chain is attached to the nitrogen atom. For instance, if the ethyl group were replaced with a group containing a latent electrophile, cyclization onto the activated aromatic ring could occur. Such intramolecular reactions are often more facile than their intermolecular counterparts. wikipedia.org

Due to the complexities associated with the free amino group, direct Friedel-Crafts reactions on this compound are generally not a preferred synthetic route.

Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) adds to a carbonyl group. rsc.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a secondary alcohol after acidic workup.

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Subsequent protonation during the workup step liberates the alcohol. In the case of reacting this compound with methylmagnesium bromide, the product would be 1-(4-(ethylamino)phenyl)ethanol.

The electron-donating ethylamino group increases the electron density at the carbonyl carbon to a small extent, which might slightly retard the rate of nucleophilic attack compared to unsubstituted benzaldehyde. However, the reaction is generally robust and proceeds in high yield with a wide variety of aldehydes and Grignard reagents. The primary limitation is the incompatibility of Grignard reagents with acidic protons, but the N-H proton of the ethylamino group is generally not acidic enough to interfere significantly, especially if the Grignard reagent is added to the aldehyde.

Table 5: Grignard Reaction of this compound

| Grignard Reagent | Product |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(4-(Ethylamino)phenyl)ethanol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(4-(Ethylamino)phenyl)propan-1-ol |

Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch dihydropyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) to form a 1,4-dihydropyridine (B1200194) derivative. wikipedia.org This reaction is highly efficient for a wide range of substituted aromatic aldehydes, including those with electron-donating groups.

When this compound is used in the Hantzsch synthesis, it condenses with two molecules of ethyl acetoacetate (B1235776) and ammonium acetate to produce diethyl 4-(4-(ethylamino)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. The reaction is often carried out in a solvent like ethanol or acetic acid, and can also be performed under solvent-free conditions or in water, reflecting a move towards greener chemical processes. jsynthchem.comtandfonline.com

The presence of the electron-donating ethylamino group on the benzaldehyde ring generally leads to good to excellent yields of the dihydropyridine product. researchgate.netresearchgate.net The resulting 1,4-dihydropyridine scaffold is a core structure in several cardiovascular drugs.

Table 6: Hantzsch Dihydropyridine Synthesis with this compound

| β-Ketoester | Nitrogen Source | Product | Typical Yield |

|---|---|---|---|

| Ethyl acetoacetate | Ammonium acetate | Diethyl 4-(4-(ethylamino)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Good to Excellent |

Henry Nitroaldol Reaction

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the case of this compound, the reaction with a nitroalkane, such as nitromethane, in the presence of a base, leads to the formation of a β-nitro alcohol. tcichemicals.com

The reaction mechanism commences with the deprotonation of the nitroalkane by a base to generate a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of this compound. Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product. wikipedia.org The electron-donating nature of the ethylamino group increases the electron density at the carbonyl carbon, which can moderate its reactivity compared to unsubstituted benzaldehyde. However, the reaction proceeds efficiently under appropriate basic conditions.

The resulting β-nitro alcohols are versatile synthetic intermediates. For instance, they can be dehydrated to form nitroalkenes, reduced to yield valuable β-amino alcohols, or the nitro group can be converted into a carbonyl group via the Nef reaction. wikipedia.org

Table 1: Representative Henry Nitroaldol Reaction with this compound

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Nitromethane | Triethylamine | 1-(4-(Ethylamino)phenyl)-2-nitroethanol |

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. youtube.com For this compound, the HWE reaction provides a reliable route to various stilbene (B7821643) and cinnamate (B1238496) derivatives.

The reaction is initiated by the deprotonation of a phosphonate ester using a base, such as sodium hydride or potassium tert-butoxide, to form a nucleophilic phosphonate carbanion. This carbanion then adds to the carbonyl group of this compound. The resulting intermediate subsequently eliminates a phosphate (B84403) ester to form the alkene. wikipedia.org The use of stabilized phosphonates, where the alpha-carbon is also attached to an electron-withdrawing group, is crucial for the success of the reaction. youtube.com

The HWE reaction is a cornerstone in the synthesis of various organic molecules, including natural products and pharmaceuticals, due to its high efficiency and stereocontrol. alfa-chemistry.com

Table 2: Illustrative Horner-Wadsworth-Emmons Reaction

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Triethyl phosphonoacetate | Sodium ethoxide | Ethyl (E)-3-(4-(ethylamino)phenyl)acrylate |

Hydride Reductions

The reduction of the aldehyde functionality in this compound to a primary alcohol is a fundamental transformation in organic synthesis. This is commonly achieved using hydride reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). ucalgary.cakhanacademy.org

Both reagents function as a source of hydride ions (H⁻), which act as nucleophiles and attack the electrophilic carbonyl carbon. youtube.com The resulting alkoxide intermediate is then protonated during the workup step to yield the corresponding primary alcohol, 4-(ethylamino)benzyl alcohol. ucalgary.ca

Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol or ethanol. youtube.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran, with a separate aqueous workup. youtube.com Due to its high reactivity, LiAlH₄ can also reduce other functional groups, but for the selective reduction of an aldehyde, NaBH₄ is often preferred for its operational simplicity and safety.

Table 3: Hydride Reduction of this compound

| Reactant | Reducing Agent | Solvent | Product |

| This compound | Sodium borohydride | Methanol | 4-(Ethylamino)benzyl alcohol |

| This compound | Lithium aluminum hydride | Diethyl ether | 4-(Ethylamino)benzyl alcohol |

Hydrogenolysis of Benzyl (B1604629) Ether

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by the addition of hydrogen. In the context of a molecule containing a this compound core, if a hydroxyl group elsewhere in the molecule were protected as a benzyl ether, hydrogenolysis would be the standard method for its removal. ambeed.comyoutube.com

This deprotection is typically carried out by catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen gas. organic-chemistry.org The reaction proceeds under relatively mild conditions and is highly efficient. acsgcipr.org The benzyl ether is cleaved to regenerate the free hydroxyl group, and the benzyl group is converted to toluene. youtube.com This method is valued for its clean reaction profile and the ease of removal of the byproducts. youtube.com It is a crucial step in many multi-step syntheses where the hydroxyl group needs to be temporarily masked. organic-chemistry.org

Table 4: General Reaction for Hydrogenolysis of a Benzyl Ether

| Substrate | Reagents | Product | Byproduct |

| R-O-Benzyl | H₂, Pd/C | R-OH | Toluene |

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and stereoselective method for the synthesis of alkenes, particularly trans-alkenes, from aldehydes. wikipedia.orgalfa-chemistry.com This reaction is a modification of the original Julia olefination and involves the reaction of an aldehyde with a heteroaromatic sulfone, most commonly a benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone. organic-chemistry.orgnih.gov

The mechanism involves the deprotonation of the sulfone to form a carbanion, which then adds to the carbonyl group of this compound. preprints.org The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaromatic leaving group to furnish the alkene. preprints.org A key advantage of the Julia-Kocienski olefination is that it often proceeds in a single pot and displays high (E)-selectivity. organic-chemistry.org

This reaction is particularly useful in the synthesis of complex molecules and natural products where the stereocontrolled formation of a double bond is required. preprints.org

Table 5: Representative Julia-Kocienski Olefination

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | 1-Phenyl-1H-tetrazole-5-yl sulfone derivative | KHMDS | (E)-1-Ethyl-4-(2-phenylethenyl)aniline |

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. thermofisher.com This reaction is typically catalyzed by a weak base, such as an amine or its salt. purechemistry.org When this compound is reacted with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate, it leads to the formation of an α,β-unsaturated product. researchgate.net

The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then attacks the carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes elimination of a water molecule to yield the final condensed product. organic-chemistry.org The electron-donating ethylamino group enhances the reactivity of the aldehyde in this condensation.

The Knoevenagel condensation is a versatile tool for the synthesis of a wide range of substituted alkenes and is frequently employed in the preparation of fine chemicals and pharmaceutical intermediates. organic-chemistry.org

Table 6: Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Malononitrile | Piperidine | 2-(4-(Ethylamino)benzylidene)malononitrile |

| This compound | Diethyl malonate | Piperidine/Acetic acid | Diethyl 2-(4-(ethylamino)benzylidene)malonate |

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones. wikipedia.orgalfa-chemistry.com This reaction utilizes formamide (B127407) or ammonium formate (B1220265) as both the nitrogen source and the reducing agent. mdpi.com When this compound is subjected to the conditions of the Leuckart-Wallach reaction, the aldehyde group is converted into an amine.

The reaction mechanism is thought to proceed through the initial formation of an iminium ion from the reaction of the aldehyde with ammonia (derived from ammonium formate) or formamide. alfa-chemistry.com This iminium ion is then reduced by a hydride transfer from formic acid or formate, which is also present in the reaction mixture. ntnu.no The reaction typically requires high temperatures to proceed. wikipedia.org The initial product is often the N-formyl derivative, which can be hydrolyzed to the free amine. mdpi.com

Table 7: Expected Leuckart-Wallach Reaction of this compound

| Reactant | Reagent | Product (after hydrolysis) |

| This compound | Ammonium formate | 4-(Ethylamino)benzylamine |

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com In the context of this compound, this compound can act as the amine component. The reaction proceeds via the formation of an iminium ion from the reaction of the secondary amine (this compound) and another aldehyde. This electrophilic iminium ion then reacts with a compound containing an acidic proton (a ketone, for example) to yield a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgchemtube3d.com

The general mechanism involves the nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the Schiff base, which then tautomerizes to the electrophilic iminium ion. The enol form of the ketone subsequently attacks the iminium ion, leading to the final product. wikipedia.org

While specific examples detailing the Mannich reaction with this compound as the amine component are not prevalent in the searched literature, its structural features suggest its capability to participate in such transformations. The presence of the N-H proton allows for the initial formation of the requisite iminium ion.

McMurry Coupling

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent, typically generated from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple or lithium aluminum hydride. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for the synthesis of sterically hindered and symmetrical alkenes. nih.govnih.gov

When this compound is subjected to McMurry coupling conditions, it undergoes a homocoupling reaction to produce 1,2-bis(4-(ethylamino)phenyl)ethene, a stilbene derivative. The reaction mechanism involves the single-electron transfer from the low-valent titanium species to the carbonyl groups of two molecules of this compound, forming ketyl radicals. These radicals then dimerize to form a pinacolate intermediate, which is subsequently deoxygenated by the oxophilic titanium reagent to yield the final alkene product. wikipedia.orgnih.gov

| Reactant | Reagents | Product | Reaction Type |

| This compound | TiCl₄, Zn(Cu) | 1,2-bis(4-(ethylamino)phenyl)ethene | Homocoupling |

This reaction provides a direct route to symmetrically substituted stilbenes, which are of interest for their optical and electronic properties.

Meerwein-Ponndorf-Verley Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. wikipedia.org The reaction employs an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, usually isopropanol. organic-chemistry.orgalfa-chemistry.com

In the MPV reduction of this compound, the aldehyde group is selectively reduced to a primary alcohol, yielding 4-(ethylamino)benzyl alcohol. The reaction proceeds through a six-membered ring transition state where the aluminum coordinates to the carbonyl oxygen of the aldehyde and a hydride is transferred from the isopropoxide ligand to the carbonyl carbon. minia.edu.egchemistnotes.com The equilibrium is driven towards the product by using an excess of the sacrificial alcohol. minia.edu.eg

A key advantage of the MPV reduction is its high selectivity for the carbonyl group, leaving other potentially reducible functional groups, such as nitro groups or carbon-carbon double bonds, intact. alfa-chemistry.com

| Reactant | Catalyst | Reducing Agent | Product |

| This compound | Aluminum isopropoxide | Isopropanol | 4-(Ethylamino)benzyl alcohol |

Mukaiyama Aldol Reaction

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgchemeurope.com This reaction provides a powerful method for the formation of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds. wikipedia.org

In a potential Mukaiyama aldol reaction involving this compound, the aldehyde would act as the electrophile. The Lewis acid, such as titanium tetrachloride (TiCl₄), would activate the aldehyde by coordinating to the carbonyl oxygen. wikipedia.org This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by a silyl enol ether. Subsequent hydrolysis of the resulting silyl-protected aldol adduct would yield the corresponding β-hydroxy ketone or ester. wikipedia.org

The stereochemical outcome of the Mukaiyama aldol reaction can often be controlled by the choice of reactants, Lewis acid, and reaction conditions, allowing for the synthesis of specific diastereomers. wikipedia.orgorganic-chemistry.org

Nozaki-Hiyama-Kishi Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a chromium(II)-mediated and nickel(II)-catalyzed cross-coupling reaction between an aldehyde and a vinyl or aryl halide (or triflate) to form an alcohol. synarchive.comwikipedia.org This reaction is known for its high chemoselectivity towards aldehydes and its tolerance of a wide range of functional groups. wikipedia.org

In the context of this compound, it would serve as the aldehyde component. The reaction mechanism involves the oxidative addition of the organic halide to a low-valent nickel species, which is generated in situ. The resulting organonickel species then undergoes transmetalation with a chromium(III) salt to form an organochromium reagent. This organochromium species then adds nucleophilically to the carbonyl group of this compound to form a new carbon-carbon bond, yielding a secondary alcohol after workup. wikipedia.org

The NHK reaction is particularly useful for the synthesis of complex molecules due to its mild reaction conditions and high functional group compatibility. illinois.edu

| Reactant 1 | Reactant 2 | Catalysts | Product Type |

| This compound | Vinyl/Aryl Halide | CrCl₂, NiCl₂ | Secondary Alcohol |

Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone to form an α-acyloxy amide. wikipedia.org This multicomponent reaction is a powerful tool for rapidly generating molecular complexity from simple starting materials. organic-chemistry.org

In the Passerini reaction, this compound would act as the aldehyde component. The reaction is believed to proceed through a concerted mechanism in non-polar solvents, where the three components come together in a cyclic transition state. wikipedia.org In polar solvents, an ionic mechanism involving the initial protonation of the carbonyl group is proposed. wikipedia.org The reaction of this compound with a carboxylic acid and an isocyanide would yield an α-acyloxy amide bearing the 4-(ethylamino)phenyl group.

The Passerini reaction is widely used in combinatorial chemistry and drug discovery due to its operational simplicity and the diversity of products that can be generated by varying the three input components. jk-sci.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | Carboxylic Acid | Isocyanide | α-Acyloxy amide |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin couplings, and signal intensities, the precise arrangement of atoms within the 4-(Ethylamino)benzaldehyde molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their immediate electronic environment. The spectrum is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, the ethyl group protons, and the amine proton.

The aldehydic proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the oxygen atom and typically appears as a sharp singlet in the downfield region of the spectrum. The aromatic protons on the benzene (B151609) ring appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring system. The protons ortho to the electron-donating ethylamino group are shifted upfield compared to those ortho to the electron-withdrawing aldehyde group. The ethyl group protons present as a quartet for the methylene (B1212753) (-CH₂) group, coupled to the three protons of the methyl (-CH₃) group, which in turn appears as a triplet. The N-H proton of the secondary amine can appear as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CHO | 9.6 - 9.8 | Singlet (s) | N/A | 1H |

| Ar-H (ortho to -CHO) | 7.6 - 7.8 | Doublet (d) | ~8.5 | 2H |

| Ar-H (ortho to -NH) | 6.5 - 6.7 | Doublet (d) | ~8.5 | 2H |

| -NH-CH₂- | 3.1 - 3.3 | Quartet (q) | ~7.1 | 2H |

| -NH- | 3.8 - 4.2 | Triplet (t) / Broad Singlet | ~5.0 | 1H |

| -CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | ~7.1 | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the lowest field. The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbon atom attached to the nitrogen (C-N) and the carbon atom of the aldehyde group (ipso-carbons) have characteristic shifts, as do the protonated aromatic carbons. The two carbons of the ethyl group are found in the upfield, aliphatic region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190.0 - 192.0 |

| Ar-C (C-NH) | 152.0 - 154.0 |

| Ar-C (ortho to -CHO) | 132.0 - 133.0 |

| Ar-C (C-CHO) | 124.0 - 126.0 |

| Ar-C (ortho to -NH) | 110.0 - 112.0 |

| -NH-CH₂- | 38.0 - 40.0 |

| -CH₂-CH₃ | 14.0 - 15.0 |

Two-Dimensional NMR Techniques

While specific 2D NMR data for this compound is not widely published, the application of such techniques is crucial for definitive signal assignment.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group, as well as the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would unequivocally link the proton signals of the ethyl and aromatic groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons over two to three bonds. This is particularly useful for assigning quaternary carbons. For example, the aldehydic proton signal would show a correlation to the ipso-carbon of the aldehyde group and the aromatic carbons ortho to it.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The presence of a secondary amine is indicated by a moderate N-H stretching vibration. The aldehydic C-H stretch appears as a pair of weak to medium bands. The most intense band in the spectrum is typically the C=O stretching vibration of the conjugated aldehyde. Aromatic C=C stretching vibrations and C-H bending vibrations further confirm the presence of the substituted benzene ring.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aldehyde C-H Stretch | 2720 - 2820 | Weak |

| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Strong-Medium |

| N-H Bend | 1500 - 1550 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C-H Bend (out-of-plane) | 810 - 840 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the molecule, particularly the aromatic ring breathing modes and the C=C stretching vibrations. The C=O stretch is also Raman active. The symmetric stretching of the C-N bond and the ethyl group vibrations would also be observable. This technique is particularly useful for studying aromatic systems and non-polar bonds which may show weak absorptions in the IR spectrum.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3080 | Strong |

| C=O Stretch | 1665 - 1685 | Medium |

| Aromatic Ring Breathing/Stretching | 1590 - 1610 | Very Strong |

| Aromatic Ring Mode | ~1000 | Strong (Trigonal breathing) |

| C-N Stretch | 1250 - 1350 | Medium |

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a crucial computational tool used to assign vibrational frequencies observed in infrared (IR) and Raman spectra to specific molecular motions. For molecules structurally similar to this compound, such as (E)-1-(4-methylbenzylidene)urea, PED analysis, often performed using methods like Density Functional Theory (DFT), provides precise assignments for the normal modes of vibrations. primescholars.com For instance, in related compounds, C-H stretching vibrations are typically observed in the 2900–3200 cm⁻¹ range, and PED analysis confirms these assignments with high confidence (often >95%). primescholars.com The analysis helps in understanding the contribution of individual internal coordinates, like bond stretching and angle bending, to each vibrational mode. primescholars.comresearchgate.net This detailed assignment is essential for a complete understanding of the molecule's vibrational behavior. primescholars.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound and its derivatives, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Absorption Maxima (λmax) and Molar Absorptivity

The UV-Vis spectrum of a compound is characterized by its wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. For instance, a Schiff base synthesized from 4-hydroxybenzaldehyde (B117250) exhibited a λmax at 533 nm with a high molar absorptivity of 8.463 × 10⁴ L·mol⁻¹·cm⁻¹. ekb.eg Another related compound, 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde, when reacted to form a hydrazone, showed a maximum absorption peak at 356.5 nm, which was attributed to an n-π* transition. sathyabama.ac.in This type of transition involves the excitation of an electron from a non-bonding orbital (n) to an anti-bonding π* orbital. sathyabama.ac.in The molar absorptivity for a platinum(IV) complex with a derivative of 4-(diethylamino)benzaldehyde (B91989) thiosemicarbazone was found to be 1.03 × 10⁴ L mol⁻¹ cm⁻¹. researchgate.net These values are crucial for both qualitative identification and quantitative analysis.

Table 1: UV-Vis Absorption Data for Related Benzaldehyde (B42025) Derivatives

| Compound/Complex | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|

| Schiff base of 4-hydroxybenzaldehyde | 533 | 8.463 × 10⁴ | Not specified |

| Hydrazone of 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde | 356.5 | Not specified | n-π* |

| Platinum(IV)-DEABT complex | 440 | 1.03 × 10⁴ | Not specified |

| (R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide | 252 | 9,400 | Not specified |

Influence of Solvent Polarity on Absorption Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. nih.govslideshare.net An increase in solvent polarity can lead to either a hypsochromic (blue) shift or a bathochromic (red) shift in the λmax, depending on the relative stabilization of the ground and excited states. nih.gov For some compounds, increasing solvent polarity causes a blue shift for n-π* transitions due to the stabilization of the ground state through hydrogen bonding. bau.edu.lb In contrast, a bathochromic shift is observed when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.netresearchgate.net For example, certain azomethine-functionalized compounds exhibit a gradual bathochromic shift with increasing solvent polarity. nih.gov This effect is attributed to the differential solvation of the ground and excited states and can be analyzed using various solvent polarity parameters. bau.edu.lbresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. sathyabama.ac.innih.gov It is instrumental in determining the molecular weight and elemental composition of a compound. sathyabama.ac.in

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This technique is crucial for confirming the identity of newly synthesized molecules. arkat-usa.org For example, HRMS has been used to confirm the structures of various complex organic molecules, including those synthesized from benzaldehyde derivatives. arkat-usa.org The exact mass of this compound is calculated to be 149.084063974 Da. nih.gov

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique has been used to study compounds related to this compound, such as 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline and 4-(N-hydroxyethyl-N-methylamino)benzaldehyde thiosemicarbazone. um.edu.moresearchgate.net These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. um.edu.moiucr.org For instance, in the crystal structure of 4-(N-hydroxyethyl-N-methylamino)benzaldehyde thiosemicarbazone, the phenyl ring and the thiosemicarbazone moiety form a dihedral angle of 7.7°, and the structure is stabilized by a two-dimensional network of hydrogen bonds. um.edu.mo

Single Crystal X-ray Diffraction for Solid-State Structure

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, extensive studies on closely related analogues provide a robust framework for understanding its likely solid-state structure. For instance, derivatives of similar benzaldehydes, such as 4-(dimethylamino)benzaldehyde (B131446) and 4-(diethylamino)benzaldehyde, have been successfully crystallized and analyzed. acs.orgresearchgate.netresearchgate.net

A study on a derivative, 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone, revealed that it crystallizes in the monoclinic system with the space group P2₁/c. iucr.orgresearchgate.net This type of detailed crystallographic information is fundamental to determining the precise three-dimensional arrangement of atoms in the crystal lattice. The analysis of such derivatives allows for the prediction of key structural parameters for this compound. It is anticipated that this compound would also crystallize in a common space group, with its lattice parameters influenced by the packing efficiency and intermolecular forces.

Table 1: Crystallographic Data for an Analogous Compound: 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₈N₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3687 (2) |

| b (Å) | 14.1872 (3) |

| c (Å) | 10.2318 (2) |

| β (°) | 96.699 (1) |

| Volume (ų) | 1350.68 (5) |

| Z (Formula units per cell) | 4 |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a standard technique used to confirm the crystalline nature and phase purity of a synthesized compound. acs.orgrsc.org For novel crystalline materials, the PXRD pattern serves as a unique fingerprint. While a specific experimental PXRD pattern for this compound is not documented in the available sources, its application is crucial in materials science. researchgate.net Studies on related organic nonlinear optical (NLO) crystals, such as 2-[4-(Diethylamino)benzylidene]malononitrile (DEBM), utilize PXRD to verify that the bulk material consists of a single crystalline phase, which is essential for its application. acs.orgresearchgate.net It is a standard characterization method that would be applied to confirm the purity of any crystalline batch of this compound.

Analysis of Hydrogen Bonding Networks in Crystal Structures

Analysis of related structures provides insight into the probable hydrogen bonding motifs. For example, in the crystal structure of a hydrazide derivative of 4-(diethylamino)benzaldehyde, intermolecular N—H⋯O and O—H⋯O hydrogen bonds create a three-dimensional network. researchgate.net In another case, 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone forms intermolecular N—H⋯S hydrogen bonds that link molecules into dimers. iucr.orgresearchgate.net Given the structure of this compound, the formation of intermolecular N—H⋯O hydrogen bonds, where the amine proton interacts with the carbonyl oxygen of an adjacent molecule, is strongly expected. This could lead to the formation of one-dimensional chains or centrosymmetric dimers, which are common motifs in crystal engineering.

Molecular Conformation Analysis

The molecular conformation of this compound, specifically the orientation of its substituent groups relative to the benzene ring, is key to understanding its electronic and chemical properties. Analysis of analogous compounds provides well-founded expectations for its geometry.

For the closely related 4-(methylamino)benzaldehyde, the molecule is largely planar due to conjugation between the aromatic ring and its substituents. The aldehyde group is typically found to be coplanar with the benzene ring, with a dihedral angle near 0°. The amino group also tends towards planarity to maximize electronic resonance, though minor deviations can occur due to steric interactions. In the case of 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone, the dihedral angle between the benzene ring and the thiourea (B124793) unit is very small at 6.30 (6)°, indicating an almost planar molecule. iucr.orgresearchgate.net Similarly, in a thiosemicarbazone derivative of 4-(N-hydroxyethyl-N-methylamino)benzaldehyde, the angle between the phenyl ring and the thiosemicarbazone moiety is 7.7°. um.edu.mo These findings suggest that the benzaldehyde portion of this compound is planar, with the ethylamino group likely exhibiting a conformation that balances electronic stabilization (favoring planarity) and steric hindrance from the ethyl group.

Table 2: Key Torsional/Dihedral Angles in Analogous Compounds

| Compound | Torsional/Dihedral Angle Description | Value (°) | Reference |

|---|---|---|---|

| 4-(Methylamino)benzaldehyde | Aldehyde group and benzene ring | ~0 | |

| 4-(Methylamino)benzaldehyde | Methylamino group and benzene ring | <10 | |

| 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone | Dihedral angle between phenyl ring and thiourea unit | 6.30 (6) | iucr.orgresearchgate.net |

| (E)-N′-[4-(diethylamino)benzylidene]-4-hydroxybenzohydrazide | Dihedral angle between the two benzene rings | 77.27 (9) | researchgate.net |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for studying the molecular structure and electronic properties of benzaldehyde (B42025) derivatives. jocpr.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with various basis sets are frequently used to calculate optimized geometries, vibrational frequencies, and other key parameters. jocpr.comnih.gov Theoretical studies on analogous compounds, such as 4-(Dimethylamino)benzaldehyde (B131446) (DMABA), provide a strong basis for understanding the properties of 4-(Ethylamino)benzaldehyde. nih.govconicet.gov.ar

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. biointerfaceresearch.com For derivatives of benzaldehyde, calculations are performed to find the global energy minimum. jocpr.com These calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles. conicet.gov.ar

The optimized geometry of molecules similar to this compound, such as 4-(Dimethylamino)benzaldehyde, has been calculated using DFT methods, and the results show good agreement with experimental data where available. conicet.gov.ar The planarity of the benzene (B151609) ring and the orientation of the ethylamino and aldehyde substituent groups are key features determined through optimization. The substitution of the ethoxy group can influence the bond angles within the benzene ring. rasayanjournal.co.in

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde (Calculated) (Note: Data is representative of similar structures like 4-(Dimethylamino)benzaldehyde, as specific peer-reviewed data for this compound was not available. See atom numbering in the corresponding literature for specific bond assignments.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | ~1.22 | C-C-C (ring) | ~118-121 |

| C-N | ~1.40 | C-C-H | ~119-121 |

| C-C (ring) | ~1.39-1.41 | O=C-H | ~120 |

| N-C (ethyl) | ~1.47 | C-N-C | ~121 |

Data sourced from studies on analogous molecules. conicet.gov.arrasayanjournal.co.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). conicet.gov.ar

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. iucr.org A small energy gap suggests high chemical reactivity and low kinetic stability, characterizing a "soft molecule". iucr.org Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity, a characteristic of a "hard molecule". iucr.org In molecules like this compound, the HOMO is typically localized over the electron-donating ethylamino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing benzaldehyde moiety, facilitating intramolecular charge transfer. nih.govresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gap (Note: Values are representative, based on calculations for analogous molecules like 4-(Dimethylamino)benzaldehyde).

| Parameter | Energy (eV) |

| E(HOMO) | -5.6 to -5.9 |

| E(LUMO) | -1.5 to -1.8 |

| ΔE (Gap) | ~4.0 to 4.2 |

Data sourced from studies on analogous molecules. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution, polarity, and chemical reactivity sites of a molecule. acs.orgresearchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are associated with electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. rasayanjournal.co.in

For this compound, the MEP map would show the most negative potential localized around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interactions. The hydrogen atoms of the ethyl group and the benzene ring would exhibit positive potential. This analysis is valuable for predicting intermolecular interactions and the molecule's reactive behavior. nih.govrasayanjournal.co.in

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, including charge delocalization, hybridization, and intramolecular interactions. usc.edu It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. wisc.edu The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. rasayanjournal.co.in

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for Key Interactions (Note: Data is representative, based on calculations for analogous molecules like 4-(Dimethylamino)benzaldehyde).

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π* (C-C ring) | High |

| π (C-C ring) | π* (C=O) | Moderate |

| σ (C-H) | σ* (C-C) | Low |

Data interpretation based on principles from NBO analyses on similar compounds. nih.govconicet.gov.arrasayanjournal.co.in

Table 4: Calculated Global Reactivity Descriptors (Note: Values are representative, based on calculations for analogous molecules like 4-(Dimethylamino)benzaldehyde).

| Descriptor | Formula | Typical Calculated Value |

| Ionization Potential (I) | -E(HOMO) | 5.6 - 5.9 eV |

| Electron Affinity (A) | -E(LUMO) | 1.5 - 1.8 eV |

| Electronegativity (χ) | (I+A)/2 | 3.6 - 3.8 eV |

| Chemical Potential (µ) | -(I+A)/2 | -3.6 to -3.8 eV |

| Global Hardness (η) | (I-A)/2 | 2.0 - 2.1 eV |

| Global Softness (S) | 1/(2η) | 0.23 - 0.25 eV⁻¹ |

| Electrophilicity Index (ω) | µ²/ (2η) | 3.2 - 3.5 eV |

Data sourced from studies on analogous molecules. nih.govconicet.gov.ar

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for studying the electronic excited states of molecules. uci.eduarxiv.org It is widely used to calculate vertical excitation energies, oscillator strengths, and to simulate UV-visible absorption spectra. nih.govchemrxiv.org

For molecules with donor-π-acceptor structures like this compound, TD-DFT calculations can predict the absorption wavelengths (λmax) and elucidate the nature of the electronic transitions. researchgate.netasianpubs.org Studies on the closely related 4-(Dimethylamino)benzaldehyde show that the lowest energy electronic transitions are characterized by a significant π→π* character, involving a transfer of electron density from the amino-phenyl moiety (HOMO) to the benzaldehyde moiety (LUMO). nih.govresearchgate.net This intramolecular charge transfer (ICT) is responsible for the strong absorption observed in the near-UV region. researchgate.net The choice of the exchange-correlation functional is critical for obtaining accurate results, especially for charge-transfer states. researchgate.net

Table 5: Representative TD-DFT Calculated Electronic Transitions (Note: Data is representative, based on calculations for analogous molecules like 4-(Dimethylamino)benzaldehyde).

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S1 | ~340-355 | > 0.5 | HOMO → LUMO | π→π* (ICT) |

Data sourced from studies on analogous molecules. nih.govresearchgate.netasianpubs.org

Mechanistic Studies via Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, offering a glimpse into the transient and high-energy states that are often inaccessible through experimental means alone.

Transition State Theory and Reaction Pathways

Transition State Theory (TST) is a cornerstone of computational chemistry for predicting the rates of chemical reactions. By modeling the potential energy surface of a reaction, scientists can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state, known as the activation energy barrier, is the primary determinant of the reaction rate.

A quintessential reaction involving this compound is the formation of a Schiff base (imine) through condensation with a primary amine. Computational studies, typically using DFT methods like B3LYP, have elucidated the general mechanism for this transformation for various benzaldehyde derivatives. canterbury.ac.uknih.govresearchgate.neteijppr.com The reaction is generally understood to proceed in two main steps:

Hemiaminal Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon of the benzaldehyde. This process involves a transition state (TS1) corresponding to the simultaneous hydrogen transfer from the attacking amine to the carbonyl oxygen and the formation of the new carbon-nitrogen bond. canterbury.ac.uknih.gov The product of this step is a carbinolamine or hemiaminal intermediate.

Dehydration: The hemiaminal intermediate then eliminates a water molecule to form the final imine product. This step proceeds through a second transition state (TS2), which represents the breaking of the C-O bond and the subsequent proton transfers leading to water elimination and C=N double bond formation. canterbury.ac.ukresearchgate.net

For substituted benzaldehydes, the electronic nature of the substituent on the aromatic ring significantly influences the energy barriers of these steps. The electron-donating nature of the ethylamino group at the para-position in this compound increases the electron density on the carbonyl group. This effect can influence the activation energies for both the nucleophilic attack and the subsequent dehydration step. DFT calculations on similar systems have shown that substituents play a critical role in the stability of intermediates and transition states. researchgate.neteijppr.com In some complex multi-component reactions involving benzaldehyde derivatives, DFT calculations have been used to map out the potential energy surface, comparing the Gibbs free energy of activation (ΔG‡) for various possible pathways to determine the most favorable reaction route. beilstein-journals.org

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are highly effective at predicting various spectroscopic properties of molecules. By calculating the electronic and vibrational energy levels, it is possible to simulate spectra that can be compared directly with experimental results, aiding in structural confirmation and spectral assignment.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for these predictions. researchgate.net

Vibrational Spectra (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. acs.org These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, often show excellent agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.netnih.gov For related molecules like 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde (B1595853), DFT calculations at the B3LYP/6-31+G(d,p) level have been shown to align well with experimental FT-IR data. researchgate.netasianpubs.org

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). worldscientific.com Studies on similar compounds have demonstrated a strong linear correlation between theoretical and experimental chemical shifts. acs.orgresearchgate.netasianpubs.org